molecular formula C19H30N2O3S B11333826 1-[(3-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

Cat. No.: B11333826
M. Wt: 366.5 g/mol
InChI Key: RZGJRWOSSFXICI-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a 3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.

    Substitution with the 3-Methylphenyl Group: The final step involves the substitution of the piperidine ring with the 3-methylphenyl group, often through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
  • 3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-1,2,4-TRIAZOLE

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-3-4-5-11-20-19(22)18-9-12-21(13-10-18)25(23,24)15-17-8-6-7-16(2)14-17/h6-8,14,18H,3-5,9-13,15H2,1-2H3,(H,20,22)

InChI Key

RZGJRWOSSFXICI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C

Origin of Product

United States

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